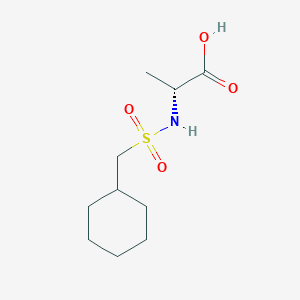![molecular formula C12H17NO B1380214 {1-[(苄氨基)甲基]环丙基}甲醇 CAS No. 1546642-62-9](/img/structure/B1380214.png)
{1-[(苄氨基)甲基]环丙基}甲醇
描述
“{1-[(Benzylamino)methyl]cyclopropyl}methanol” is a cyclic tertiary amine. Its CAS Number is 1546642-62-9 and its molecular weight is 191.27 . It is typically stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The molecular formula of “{1-[(Benzylamino)methyl]cyclopropyl}methanol” is C12H17NO . The InChI code is 1S/C12H17NO/c14-10-12(6-7-12)9-13-8-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 .
科学研究应用
合成和化学反应:研究重点关注开发合成和改性环丙基甲醇衍生物的方法。例如,一项研究描述了一种使用甲醇作为 C1 合子和 H2 源进行胺选择性 N-甲基化的清洁且具有成本竞争力的方法,突出了高级 N-甲基化反应的合成价值 (Sarki 等人,2021)。另一项研究展示了环丙基衍生物立体选择性转化为加伯辛和脱氧-碳己糖,展示了环丙基在合成化学中的多功能性 (Corsaro 等人,2006).
催化应用:某些环丙基甲醇衍生物因其催化特性而被探索。例如,研究了环糊精衍生物包覆的石英晶体微天平对甲醇的灵敏度和选择性,表明在传感技术中的潜在应用 (Wang 等人,2001).
药物合成:环丙基甲醇衍生物中发现的结构基序与药物合成有关。一种通过钯催化氢化其席夫碱合成 (S)-(+)-2-(N-苄基氨基)丁-1-醇的方法突出了环丙基在合成手性化合物中的重要性,这在药物开发中至关重要 (Hegedüs 等人,2015)。
化学行为和反应:环丙基甲醇衍生物在不同条件下的化学行为一直是研究的主题。关于缺电子环丙基衍生物与甲醇的反应行为的研究提供了对这些反应的机理和产物的见解,这对于理解环丙基的反应性很重要 (Wei,2000).
安全和危害
The safety information available indicates that “{1-[(Benzylamino)methyl]cyclopropyl}methanol” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
生化分析
Biochemical Properties
{1-[(Benzylamino)methyl]cyclopropyl}methanol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding and hydrophobic interactions due to the compound’s structure .
Cellular Effects
The effects of {1-[(Benzylamino)methyl]cyclopropyl}methanol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses.
Molecular Mechanism
At the molecular level, {1-[(Benzylamino)methyl]cyclopropyl}methanol exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes, and either inhibit or activate their activity. This binding often involves specific interactions with the active sites of enzymes, leading to changes in their conformation and function. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {1-[(Benzylamino)methyl]cyclopropyl}methanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of {1-[(Benzylamino)methyl]cyclopropyl}methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or altered physiological responses. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
{1-[(Benzylamino)methyl]cyclopropyl}methanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it may influence the activity of enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in metabolic flux or metabolite levels. These interactions can have significant effects on overall cellular metabolism .
Transport and Distribution
Within cells and tissues, {1-[(Benzylamino)methyl]cyclopropyl}methanol is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of {1-[(Benzylamino)methyl]cyclopropyl}methanol is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, influencing its overall activity and function .
属性
IUPAC Name |
[1-[(benzylamino)methyl]cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-12(6-7-12)9-13-8-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEUEQDFUUGTBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNCC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1546642-62-9 | |
| Record name | {1-[(benzylamino)methyl]cyclopropyl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


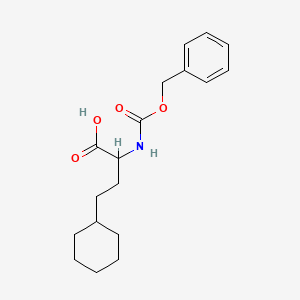

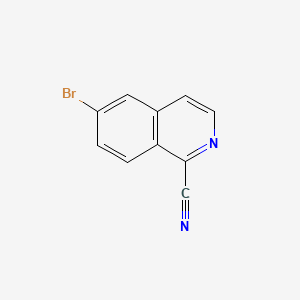
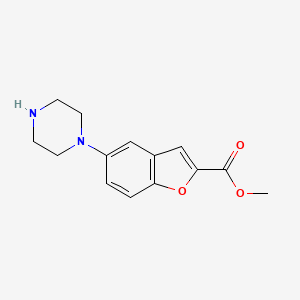
![Tert-butyl 7-benzyl-1,7-diazaspiro[4.5]decane-1-carboxylate oxalate](/img/structure/B1380136.png)
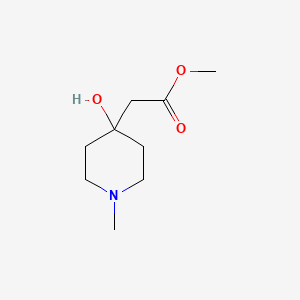
![Benzyl[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B1380138.png)


![6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1380145.png)
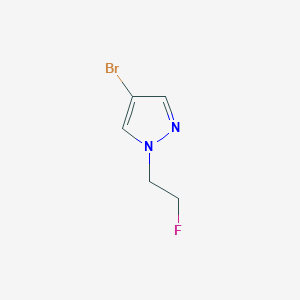
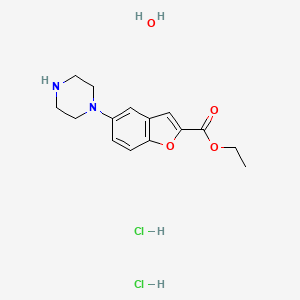
![2-[(2,6-Dimethylphenyl)methoxy]-4-fluoro-1-nitrobenzene](/img/structure/B1380152.png)
